5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
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Overview
Description
“5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide” typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and trifluoromethyl iodide.
Formation of the carboxamide group: This step usually involves the reaction of the oxazole derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, especially at the phenyl and oxazole rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and phenyl groups could enhance its binding affinity and specificity. The oxazole ring might interact with active sites in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-1,2-oxazole-3-carboxamide
- N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Uniqueness
The presence of both the trifluoromethyl and phenyl groups in “5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide” makes it unique compared to other similar compounds. These groups can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)18(26,14-9-5-2-6-10-14)12-23-17(25)15-11-16(27-24-15)13-7-3-1-4-8-13/h1-11,26H,12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHKIHTYDCYBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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